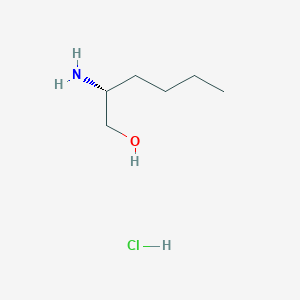

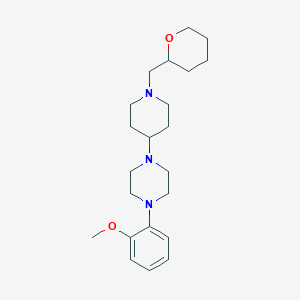

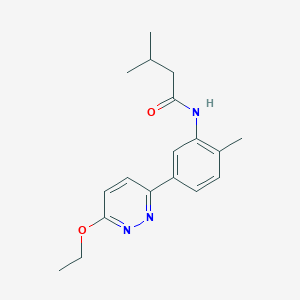

1-((2-(呋喃-2-基)吡啶-4-基)甲基)-3-(2-甲氧基乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea" is a derivative of pyridin-2-yl urea, which is a class of compounds that have been studied for their potential in medicinal chemistry. These compounds have shown a range of biological activities, including the ability to bind to cytosine and exhibit antiproliferative effects against various cancer cell lines . The furan and pyridine moieties present in these compounds are of particular interest due to their potential to engage in intramolecular hydrogen bonding and complexation with biomolecules .

Synthesis Analysis

The synthesis of related pyridin-2-yl urea derivatives has been reported using different methods. For instance, a two-step synthesis involving carbonylation and substitution reactions has been used to produce a compound with a pyrrole and methoxyphenyl substituent . Another related compound, "1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea," was synthesized by coupling furfural with urea . These methods highlight the versatility in the synthetic approaches for creating various substituted urea derivatives.

Molecular Structure Analysis

The molecular structure of pyridin-2-yl urea derivatives is significant due to the presence of substituents that can influence intramolecular hydrogen bonding. The equilibrium between conformational isomers, such as the (E,Z) and (Z,Z) forms, has been studied, with some derivatives showing a strong preference for the (E,Z) form . This preference is influenced by the nature of the substituents, which can also affect the compound's ability to bind to biomolecules like cytosine .

Chemical Reactions Analysis

Pyridin-2-yl ureas have been shown to participate in various chemical reactions, including complexation with cytosine. The binding constants for these interactions can vary widely, depending on the electron-withdrawing or electron-donating nature of the substituents . These interactions are crucial for the biological activity of these compounds, as they can influence their mechanism of action within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-yl urea derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the solubility of the compound in organic solvents . Additionally, the antiproliferative activity of these compounds against cancer cell lines has been evaluated, with some derivatives showing significant inhibitory effects, suggesting that these properties are critical for their potential use as anticancer agents .

科学研究应用

区域选择性合成

化合物1-((2-(呋喃-2-基)吡啶-4-基)甲基)-3-(2-甲氧基乙基)脲及其衍生物已经通过各种方法合成。一项研究概述了5,6-二氢-4H-呋喃[2,3-c]吡咯-4-酮及其衍生物的区域选择性合成,从3-(甲氧羰基)呋喃-2-乙酸甲酯开始。此过程涉及将酯官能团转化为单酰肼,然后进行柯蒂斯重排以得到相应的异氰酸酯衍生物。与不同亲核试剂的进一步反应产生了氨基甲酸酯和脲衍生物,从而产生了目标化合物(Koza, Karahan, & Balcı, 2010)。

新型吡啶和萘啶衍生物

另一项研究重点介绍了涉及2-[1-(呋喃或噻吩-2-基)乙亚叉)丙二腈等化合物的吡啶和萘啶衍生物的新型合成。这些化合物经历了二聚反应并与包括脲衍生物在内的各种亲核试剂反应,形成了不同的嘧啶和萘啶衍生物(Abdelrazek, Kassab, Metwally, & Sobhy, 2010)。

新型化合物类别

据报道,创建了一类新型化合物,包括5,5'-羰基-双(5,6-二氢-4H-噻吩-和呋喃-[2,3-c]吡咯-4-酮,这些化合物由2-(2-甲氧基-2-氧代乙基)噻吩-和呋喃-3-羧酸甲酯合成。该过程涉及酯官能团向单酰基叠氮化物的区域特异性转化和导致对称脲衍生物的后续反应(Koza & Balcı, 2011)。

与胞嘧啶的相互作用

一项关于吡啶-2-基脲的研究考察了它们在构象异构体之间的平衡及其与胞嘧啶结合的能力。这项研究发现,吡啶-2-基脲通过各种取代基,在与胞嘧啶相互作用时可以表现出不同的结合亲和力和构象偏好(Chien et al., 2004)。

属性

IUPAC Name |

1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-8-6-16-14(18)17-10-11-4-5-15-12(9-11)13-3-2-7-20-13/h2-5,7,9H,6,8,10H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSCVTZQVDZBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1=CC(=NC=C1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-(2-methoxyethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)